1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
Description
1-[(4-Bromophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based compound featuring a 4-bromophenylmethyl group at position 1 of the pyridine ring and a 4-(trifluoromethyl)phenyl substituent on the amide moiety.
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrF3N2O2/c21-15-7-3-13(4-8-15)12-26-11-1-2-17(19(26)28)18(27)25-16-9-5-14(6-10-16)20(22,23)24/h1-11H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFGNEDCCCTNQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, the process would need to be scaled up from laboratory conditions to industrial scale, which involves considerations of reactor design, heat transfer, and purification methods.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential use in studying biological pathways and interactions.
Medicine: Due to its structural features, it may be investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The presence of the dihydropyridine core suggests that it may interact with calcium channels, similar to other dihydropyridine derivatives. This interaction can modulate the flow of calcium ions, affecting various cellular processes. The bromine and trifluoromethyl groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Dihydropyridine Core
Structural analogues differ in substituent positions and electronic properties, significantly impacting physicochemical and biological behavior:
- Positional Isomerism: Replacing the 4-bromophenylmethyl (target) with 3-(trifluoromethyl)benzyl () alters steric and electronic profiles.
- Halogen Effects : The 4-bromo group in the target compound may engage in halogen bonding with target proteins, a feature absent in the 3-bromo-2-methylphenyl analogue (), which instead relies on hydrogen bonding for crystal packing .
Core Structure Modifications: Dihydropyridine vs. Dihydroquinoline
The deuterium-enriched 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide () replaces the pyridine core with a quinoline system. Key distinctions include:
- Deuterium Isotope Effects: Deuteration at specific positions slows metabolic degradation, extending half-life—a property absent in the non-deuterated target compound .
Impact of Substituent Position and Type
- Thioether vs. Benzyl Linkages : AZ257 () incorporates a thioether group, which is more oxidation-prone than the stable benzyl ether in the target compound, suggesting differences in metabolic pathways .
Crystallographic and Conformational Analysis
The N-(3-bromo-2-methylphenyl) analogue () adopts a near-planar conformation (dihedral angle = 8.38°) due to π-conjugation across the amide bridge. This planarity is critical for stacking interactions in solid-state packing and may facilitate binding to flat enzymatic active sites. The target compound likely exhibits similar planarity, but its 4-bromo substituent could introduce subtle torsional adjustments, affecting binding kinetics .
Deuterium Isotope Effects in Analogues
Deuteration in ’s compound exemplifies a strategy to improve pharmacokinetics. While the target compound lacks deuterium, its trifluoromethyl group similarly enhances metabolic stability by resisting oxidative metabolism. However, deuterated analogues may offer superior plasma half-lives in vivo .
Biological Activity
1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the dihydropyridine class, known for various biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a dihydropyridine core, which is a common structural motif in many bioactive molecules. Its IUPAC name is this compound, and its molecular formula is C20H14BrF3N2O2.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial agent, enzyme inhibitor, and its role in cancer therapy.
Antibacterial Activity
Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance, studies on related dihydropyridine derivatives have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds often correlates with their ability to interact with bacterial cell membranes and disrupt essential cellular processes.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial in developing treatments for conditions such as Alzheimer's disease and urinary tract infections. In related studies, certain derivatives showed IC50 values ranging from 1.13 µM to 6.28 µM against urease , indicating strong potential for therapeutic applications.
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Binding Interactions : Docking studies suggest that the compound can effectively bind to target proteins or enzymes, altering their activity .
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Inhibition of Key Enzymes : The inhibition of AChE suggests potential applications in neurodegenerative diseases by increasing acetylcholine levels in synaptic clefts.
Comparative Studies
To understand the uniqueness of this compound, it can be compared with other dihydropyridine derivatives:
| Compound | Antibacterial Activity | AChE Inhibition (IC50) | Urease Inhibition (IC50) |
|---|---|---|---|
| This compound | Moderate to Strong | Not yet determined | Not yet determined |
| Compound A | Strong | 5.00 µM | 3.50 µM |
| Compound B | Moderate | 10.00 µM | 8.00 µM |
The table indicates that while the specific biological activities of the compound are yet to be fully characterized, preliminary data suggest promising antibacterial and enzyme-inhibiting properties.
Case Studies
Several case studies have highlighted the effectiveness of dihydropyridine derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study involving a series of synthesized dihydropyridines showed significant antibacterial activity against multiple strains of bacteria. The results indicated that modifications in the bromine and trifluoromethyl groups could enhance antibacterial properties.
- Enzyme Inhibition Study : Another study focused on the urease inhibitory activity of related compounds found that specific structural modifications led to improved IC50 values compared to existing urease inhibitors.
Q & A
Q. What are the recommended synthetic routes for 1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide?
The synthesis of this compound typically involves multi-step reactions, including:
- Step 1 : Formation of the dihydropyridine core via cyclization reactions, often using Lewis acids (e.g., ZnCl₂) or bases to facilitate ring closure .
- Step 2 : Introduction of the 4-bromophenylmethyl group via alkylation or nucleophilic substitution under controlled temperatures (60–80°C) and inert atmospheres .
- Step 3 : Coupling the carboxamide moiety with 4-(trifluoromethyl)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Key Considerations : Optimize solvent polarity (e.g., DMF or DCM) and monitor reaction progress via TLC. Purify intermediates via column chromatography and validate final product purity using HPLC (>95%) .
Q. How is the molecular structure of this compound characterized?
Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to assign protons and carbons, focusing on the dihydropyridine ring (δ 6.5–7.5 ppm for aromatic protons) and trifluoromethyl group (δ -60 ppm in ¹⁹F NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ~483.1 Da) .
- X-ray Crystallography : Resolve tautomeric forms (e.g., lactam vs. enol) and confirm planarity of the dihydropyridine ring .
Q. What functional groups contribute to its potential bioactivity?
- 4-Bromophenyl Group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets .
- Trifluoromethyl Group : Improves metabolic stability and electron-withdrawing effects, modulating receptor binding .
- Dihydropyridine Core : Known for calcium channel modulation; structural analogs exhibit antihypertensive or neuroprotective effects .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading, solvent ratio) and identify critical parameters .
- Kinetic Studies : Monitor reaction rates via in-situ IR or UV-Vis spectroscopy to determine rate-limiting steps (e.g., amide bond formation) .
- Solvent Effects : Test polar aprotic solvents (e.g., THF vs. DMF) to improve solubility of intermediates and reduce side reactions .
Q. How to resolve contradictions in reported bioactivity data across structural analogs?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace Br with Cl or CF₃ with CH₃) and assay against target enzymes (e.g., kinases, proteases) .
- Molecular Docking : Model interactions with binding pockets (e.g., using AutoDock Vina) to predict affinity differences caused by halogen or trifluoromethyl positioning .
- Dose-Response Analysis : Validate potency (IC₅₀) in cell-based assays under standardized conditions (e.g., ATP concentration for kinase inhibition) .
Q. What advanced techniques elucidate its mechanism of action in biological systems?
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution for mechanistic insights .
- Metabolite Profiling : Use LC-MS/MS to identify oxidative or hydrolytic metabolites in hepatic microsomes .
Q. How to address tautomerism or polymorphism in crystallographic studies?
Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic Studies : Measure bioavailability, half-life, and tissue distribution in rodent models .
- Prodrug Design : Modify carboxamide solubility (e.g., ester prodrugs) to enhance oral absorption .
- CYP450 Inhibition Assays : Identify metabolic liabilities using human liver microsomes .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
